molecular formula C10H8ClF3O2 B1224843 (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride CAS No. 20445-33-4

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

Cat. No. B1224843
CAS RN: 20445-33-4
M. Wt: 252.62 g/mol
InChI Key: PAORVUMOXXAMPL-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride involves several steps, including the preparation of (R)- and (S)-3,3,3-trifluoro-2-phenylpropanoyl isocyanates as key intermediates. These compounds are prepared from 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acids (MTPA) through a three-step synthesis, involving MTPA chloride and MTPA amide as reaction intermediates, without any change in optical purity during the preparation. This synthesis pathway ensures high chemical yields and maintains the stereochemical integrity of the compound (Vodička et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, has been elucidated through crystal structure determination. This provides insights into the structural aspects of (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride by analogy. In the crystal structure analysis, significant attention is given to bond lengths and angles, which are critical for understanding the reactivity and interactions of the molecule (Zhao et al., 2010).

Chemical Reactions and Properties

The reactivity of (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is highlighted by its involvement in various chemical reactions. For example, its reaction with N-methoxybenzamides via C–H activation and Claisen/retro-Claisen reactions leads to the synthesis of 3-trifluoromethylindanone derivatives. This showcases its utility in constructing complex molecular architectures through bond formation and cleavage processes (Chaudhary et al., 2020).

Scientific Research Applications

Chiral Analysis and Synthesis

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride has been utilized in the synthesis of reactive analogues of Mosher's acid for chiral analysis. These compounds are synthesized from 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acids (MTPA) and have shown high chemical yields and maintained optical purity. They are used in NMR studies to differentiate chiral alcohols, demonstrating the effectiveness of this auxiliary agent in chiral analysis (Vodička et al., 2005).

Crystallography and Structure Elucidation

This compound has also played a role in crystallography and structure elucidation. For example, its reaction with rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate provided insights into the absolute configuration of the pyrrolopiperidine fragment, demonstrating its versatility in determining molecular structures (Zhu et al., 2009).

Photoaffinity Labeling

In photoaffinity labeling, derivatives of 2-diazo-3,3,3-trifluoropropionyl chloride, a related compound, have been synthesized and used for labeling enzymes. These derivatives show stability and less rearrangement during photolysis compared to other diazoacyl reagents, indicating their potential in biochemical applications (Chowdhry et al., 1976).

Luminescence Studies

The compound has been used in synthesizing europium (III) complexes, which exhibit strong photoluminescence emissions. This application is significant in materials science, particularly in developing new luminescent materials (Moriguchi et al., 2017).

Antifungal Activity

Research into substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, derived from this compound, has shown moderate antifungal activity. These findings are important in the development of new antifungal agents (Yang et al., 2017).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical compound, including physical, health, and environmental hazards. They also provide recommendations on handling, storage, and disposal .

properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORVUMOXXAMPL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942621
Record name 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

CAS RN

20445-33-4
Record name alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020445334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (S)-(+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472VA70UL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Z Wimmer, V Skouridou, M Zarevúcka, D Šaman… - Tetrahedron …, 2004 - Elsevier
Several lipases were used for the kinetic resolution of the racemic cis- and trans-isomers of 2-(4-methoxybenzyl)cyclohexanol, by lipase-mediated esterification of the substrates to the …
Number of citations: 12 www.sciencedirect.com
S Schoenauer, J Polster… - Importance of Chirality to …, 2015 - ACS Publications
Due to their extremely low odor thresholds, thiols often show a major impact on the overall aroma of foods, even if present in trace amounts. However, odor qualities as well as odor …
Number of citations: 7 pubs.acs.org
Z Wimmer, AJ Floro, M Zarevucka… - Bioorganic & medicinal …, 2007 - Elsevier
During the investigation of ester derivatives (juvenogens, biochemically activated insect hormonogenic compounds) of biologically active alcohols with potential application in insect …
Number of citations: 9 www.sciencedirect.com
J Kvíčala, O Baszczyňski, A Krupkova… - Collection of …, 2006 - cccc.uochb.cas.cz
Hydroboration of bi(cyclopent-1-ene) (1) or 3,3'-biindene (2) with borane, thexylborane or (-)-isopinocampheylborane afforded, regardless of reaction conditions, meso-isomers of …
Number of citations: 2 cccc.uochb.cas.cz
CN Rao, HU Reissig - European Journal of Organic Chemistry, 2021 - Wiley Online Library
A series of (S)‐proline‐based enantiopure phosphorus triamide derivatives were prepared and evaluated as HMPA alternative in samarium diiodide cyclization reactions of N‐acylated …
GM Talybov, AN Baghirli - Russian Journal of Organic Chemistry, 2020 - Springer
The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand, N-ethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}ethanamine, …
Number of citations: 5 link.springer.com
A Singh, J Falabella, TL LaPorte… - … Process Research & …, 2015 - ACS Publications
Lipase PS 30 (immobilized on polypropylene) from Pseudomonas cepacia was used for enantioselective esterification of (RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one by …
Number of citations: 11 pubs.acs.org
A Sinz, R Matusch, T Kämpchen, W Fiedler… - Helvetica chimica …, 1998 - Wiley Online Library
The hexane extract from the leaves of Dasymaschalon sootepense Craib (Annonaceae) showed strong cytotoxic activity against the L1210 tumor cell line. Activity‐directed fractionation …
Number of citations: 35 onlinelibrary.wiley.com
Z Chen, AM Venkatesan, O Dos Santos… - The Journal of …, 2010 - ACS Publications
The synthesis and stereochemical determination of 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea (2), …
Number of citations: 23 pubs.acs.org
H Ren, W Xie, B Xiong, J Shen, G Chen, YL Chen - Tetrahedron, 2017 - Elsevier
Addition of a wide range of Grignard reagents to acetone protected (2-methyl-5-tert-butyl)phenyl 1-thio-β-D-ribopentodialdo-1,4-furanoside 3b produced useful 5(R)single bondC-…
Number of citations: 4 www.sciencedirect.com

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